molecular formula C8H20N2Si B14644251 2,2-Dimethyl-N'-(trimethylsilyl)propanimidamide CAS No. 52399-88-9

2,2-Dimethyl-N'-(trimethylsilyl)propanimidamide

Cat. No.: B14644251
CAS No.: 52399-88-9
M. Wt: 172.34 g/mol
InChI Key: DJCJHINIBZZUFI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide is a chemical compound with the molecular formula C11H27NOSi2. It is known for its unique structural properties, which include a trimethylsilyl group attached to a propanimidamide backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide typically involves the reaction of 2,2-dimethylpropanimidamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of 2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide involves its ability to form stable intermediates with various substrates. The trimethylsilyl group enhances the compound’s reactivity by stabilizing transition states and intermediates. This allows for efficient formation of carbon-silicon bonds and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N’-(trimethylsilyl)propanimidamide is unique due to its combination of a propanimidamide backbone with a trimethylsilyl group. This structural feature enhances its reactivity and makes it a valuable reagent in various chemical reactions and applications.

Properties

CAS No.

52399-88-9

Molecular Formula

C8H20N2Si

Molecular Weight

172.34 g/mol

IUPAC Name

2,2-dimethyl-N'-trimethylsilylpropanimidamide

InChI

InChI=1S/C8H20N2Si/c1-8(2,3)7(9)10-11(4,5)6/h1-6H3,(H2,9,10)

InChI Key

DJCJHINIBZZUFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=N[Si](C)(C)C)N

Origin of Product

United States

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